molecular formula C6H11ClF3NO B2355539 cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride CAS No. 2387573-36-4

cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride

Cat. No.: B2355539
CAS No.: 2387573-36-4
M. Wt: 205.61
InChI Key: XDGKYPHUYSMOSE-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Cis-2-(Trifluoromethyl)piperidine: Similar in structure but lacks the hydroxyl group.

    Trans-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride: Differing in the stereochemistry of the piperidine ring.

    2-(Trifluoromethyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

Cis-2-(Trifluoromethyl)piperidin-4-ol;hydrochloride is unique due to its specific cis-configuration and the presence of both trifluoromethyl and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2S,4R)-2-(trifluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGKYPHUYSMOSE-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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